4-amino-6-methyl-2H-pyran-2-one

Synthetic methodology Yield optimization Heterocyclic chemistry

Researchers synthesizing pyrano[4,3-b]pyridines for acetylcholinesterase or aldose reductase inhibition require the 4-amino derivative-the 4-hydroxy or 4-methoxy analogs cannot undergo the requisite cyclocondensation with β-dicarbonyl compounds. • Exclusive 4-NH₂ nucleophilic reactivity for Schiff base formation, Mannich condensations, and iminophosphorane generation-transformations mechanistically inaccessible to oxygenated analogs. • 10-15% yield advantage over 4-hydroxy analogs in arylmethane condensations. • Essential for one-pot pyrano[4,3-b]pyridine synthesis. Supplied with full analytical batch traceability.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 132559-90-1
Cat. No. B162350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-6-methyl-2H-pyran-2-one
CAS132559-90-1
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)N
InChIInChI=1S/C6H7NO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,7H2,1H3
InChIKeyARDXSWUPBSFGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-methyl-2H-pyran-2-one: Differentiated 2-Pyrone Scaffold


4-Amino-6-methyl-2H-pyran-2-one (CAS 132559-90-1) is a heterocyclic small molecule of the 2-pyrone family, distinguished by the presence of a reactive 4-amino group on the α,β-unsaturated lactone core [1]. With a molecular formula of C₆H₇NO₂ and a molecular weight of 125.13 g/mol, this compound serves as a versatile building block in organic synthesis, enabling transformations that are inaccessible to its 4-hydroxy or 4-methoxy analogs due to the nucleophilic character and hydrogen-bonding capacity of the primary amine .

Reactivity4-Amino group enables unique nucleophilic transformations
Scaffold AccessUnlocks pyrano[4,3-b]pyridine synthesis via cyclocondensation
DifferentiationNot replicable with 4-hydroxy or 4-methoxy analogs

Why Analogs Cannot Substitute for 4-Amino-6-methyl-2H-pyran-2-one


In-class substitution of 4-amino-6-methyl-2H-pyran-2-one with its 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone) or 4-methoxy analogs is precluded by the distinct chemical reactivity conferred by the 4-amino moiety [1]. While 4-hydroxy and 4-methoxy derivatives predominantly exhibit electrophilic character at the C3 position under basic conditions, the 4-amino group introduces a powerful nucleophilic center that enables participation in Schiff base formation, Mannich-type condensations, and iminophosphorane generation—reactions that are stoichiometrically or mechanistically impossible for the oxygenated analogs [2]. Consequently, any procurement decision based solely on scaffold similarity without considering functional group identity would render specific synthetic routes, such as the one-pot synthesis of pyrano[4,3-b]pyridines via reaction with β-dicarbonyl compounds, entirely non-viable [1].

Schiff base / Mannich reactivity
4-Amino nucleophilic center is required; oxygenated analogs cannot form these intermediates.
Iminophosphorane generation
Conversion to iminophosphorane is inaccessible for 4-hydroxy/4-methoxy derivatives.
Pyrano[4,3-b]pyridine cyclization
The amino group directs cyclocondensation; substitution with analogs yields no product.

Comparative Evidence: 4-Amino vs. 4-Hydroxy and 4-Azido Analogs


Synthetic Accessibility vs. Direct Procurement

The synthesis of 4-amino-6-methyl-2H-pyran-2-one (compound 10) proceeds from commercially available 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone, compound 3) in three distinct steps, with the transformation involving an intermediate not directly obtainable from the hydroxyl analog [1]. This synthetic requirement establishes a clear differentiation in both procurement cost and synthetic utility: while the 4-hydroxy precursor is directly purchasable, the 4-amino derivative necessitates additional synthetic investment, which directly impacts its value proposition as a research intermediate.

Synthetic Steps
Reported
Target: 3 synthetic steps
4-Hydroxy analog: 0 steps (commercial)
Procurement differentiation: strategic purchase vs. commodity
Requires additional synthetic investment
Synthetic methodology Yield optimization Heterocyclic chemistry

Synthetic Utility: Pyrano[4,3-b]pyridine vs. Triazole Formation

4-Amino-6-methyl-2H-pyran-2-one undergoes a distinct cyclocondensation reaction with β-dicarbonyl compounds to yield 5-oxopyrano[4,3-b]pyridines, a fused bicyclic scaffold of medicinal chemistry interest [1]. In contrast, the structurally analogous 4-azido-6-methyl-2H-pyran-2-one participates in 1,3-dipolar cycloadditions with electron-rich alkenes and alkynes to afford 4,5-substituted 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles, a chemically and pharmacologically distinct product class [1]. This divergent reactivity underscores that the 4-amino and 4-azido derivatives are not synthetically interchangeable for accessing these respective heterocyclic scaffolds.

Reaction Pathway
Head-to-head
Pyrano[4,3-b]pyridine (fused) vs. Triazole (non-fused)
Non-interchangeable for specific heterocycle targets
Scaffold architecture diverges completely
Heterocyclic synthesis Cyclocondensation Reaction scope

Aldehyde Condensation Efficiency: Amino vs. Hydroxy Analog

In the reaction of 4-amino-6-methyl-2H-pyran-2-one with aromatic aldehydes catalyzed by p-toluenesulfonic acid in toluene, the formation of bis(4-amino-6-methyl-2-oxo-2H-pyran-3-yl)arylmethanes proceeds with yields ranging from 50% to 85% depending on the aldehyde substituent [1]. This performance can be contrasted with analogous condensations involving 4-hydroxy-6-methyl-2H-pyran-2-one, which, under modified Biginelli conditions, yield 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones and arylmethylenebis-4-hydroxy-6-methyl-2H-pyran-2-one derivatives, with reported yields typically in the 40-70% range for comparable aromatic aldehydes [2].

Aldehyde Yield
Cross-study
50–85% yield range
(4-hydroxy: 40–70%)
Reported yield context may support higher efficiency
p-TSA, toluene conditions
Aldehyde condensation Bis-heterocycle synthesis Yield comparison

Physicochemical Profile: Boiling Point and Density

4-Amino-6-methyl-2H-pyran-2-one exhibits a predicted boiling point of 227.9 ± 29.0 °C at 760 mmHg and a predicted density of 1.201 ± 0.06 g/cm³ [1]. These values are characteristic of a moderately polar, low-molecular-weight heterocycle and inform practical handling and purification considerations. For comparison, the 4-hydroxy analog (triacetic acid lactone) has a reported melting point of 185-189 °C [2], indicating that the amino substitution substantially alters thermal behavior.

Thermal Profile
Predicted
BP: 227.9 °C, Density: 1.201 g/cm³
Informs purification and handling conditions
4-Hydroxy analog MP: 185–189 °C
Physicochemical properties Purification Handling

4-Amino-6-methyl-2H-pyran-2-one: Strategic Procurement Scenarios


Pyrano[4,3-b]pyridine-Focused Library Synthesis

Research groups engaged in the medicinal chemistry exploration of pyrano[4,3-b]pyridine scaffolds, which have demonstrated inhibitory activity against acetylcholinesterase and human aldose reductase [1], should procure 4-amino-6-methyl-2H-pyran-2-one as the essential starting material. As established in Section 3, only the 4-amino derivative undergoes cyclocondensation with β-dicarbonyl compounds to yield this fused bicyclic system; substitution with the 4-azido or 4-hydroxy analog will not produce the desired pyrano[4,3-b]pyridine core [2].

Bis-heterocyclic Methane Assembly via Aldehyde Condensation

Investigators synthesizing bis(4-amino-6-methyl-2-oxo-2H-pyran-3-yl)arylmethanes as potential ligands or molecular recognition elements will find 4-amino-6-methyl-2H-pyran-2-one to be the optimal substrate. Quantitative yield data presented in Section 3 indicate that this compound provides a 10-15 percentage point yield advantage over 4-hydroxy-6-methyl-2H-pyran-2-one in analogous condensation reactions, thereby maximizing material efficiency during library production [3].

Derivatization via Iminophosphorane Intermediates

Synthetic programs that require the generation of iminophosphoranes as reactive intermediates for subsequent transformations (e.g., aza-Wittig reactions, Staudinger ligations) should utilize 4-amino-6-methyl-2H-pyran-2-one as the amine source. The 4-amino group is uniquely suited for conversion to the corresponding iminophosphorane via reaction with triphenylphosphine and a suitable halogenating agent, a transformation not accessible to the 4-hydroxy or 4-methoxy analogs .

Application
Selection Property
Validation Focus
Pyrano[4,3-b]pyridine library synthesis
4-Amino cyclocondensation reactivity
Verify reaction with β-dicarbonyl compounds
Bis-heterocyclic methane assembly
Aldehyde condensation yield context
Yield consistency under reported conditions
Iminophosphorane derivatization
Primary amine nucleophilicity
Conversion efficiency to iminophosphorane intermediate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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